Cas no 1531114-52-9 (Sodium 1,2-oxazol-3-ylmethanesulfinate)
Sodium 1,2-oxazol-3-ylmethanesulfinate Chemical and Physical Properties
Names and Identifiers
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- SODIUM 1,2-OXAZOL-3-YLMETHANESULFINATE
- 1531114-52-9
- EN300-724007
- sodium (1,2-oxazol-3-yl)methanesulfinate
- SODIUM1,2-OXAZOL-3-YLMETHANESULFINATE
- 1,2-oxazol-3-ylmethanesulfinate
- Sodium 1,2-oxazol-3-ylmethanesulfinate
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- Inchi: 1S/C4H5NO3S.Na/c6-9(7)3-4-1-2-8-5-4;/h1-2H,3H2,(H,6,7);/q;+1/p-1
- InChI Key: TXDWBRKGOPZLTC-UHFFFAOYSA-M
- SMILES: S(CC1C=CON=1)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 168.98095845g/mol
- Monoisotopic Mass: 168.98095845g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.4Ų
Sodium 1,2-oxazol-3-ylmethanesulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-724007-1.0g |
sodium (1,2-oxazol-3-yl)methanesulfinate |
1531114-52-9 | 1g |
$0.0 | 2023-06-06 |
Sodium 1,2-oxazol-3-ylmethanesulfinate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on Sodium 1,2-oxazol-3-ylmethanesulfinate
Introduction to Sodium 1,2-oxazol-3-ylmethanesulfinate (CAS No. 1531114-52-9)
Sodium 1,2-oxazol-3-ylmethanesulfinate (CAS No. 1531114-52-9) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique molecular structure, has been explored for its potential applications in various biochemical pathways and drug synthesis processes. The oxazole moiety, a key structural feature, is known for its versatility in medicinal chemistry, often contributing to the bioactivity and selectivity of therapeutic agents.
The chemical properties of Sodium 1,2-oxazol-3-ylmethanesulfinate make it a valuable intermediate in the synthesis of more complex molecules. Its sulfinate group provides a reactive site for further functionalization, enabling the construction of intricate pharmacophores. This reactivity has been leveraged in the development of novel drug candidates aimed at addressing various therapeutic challenges.
In recent years, there has been a surge in research focused on the development of small molecules that can modulate biological processes at the molecular level. Sodium 1,2-oxazol-3-ylmethanesulfinate has emerged as a compound of interest due to its ability to interact with specific biological targets. Studies have indicated that this compound may have potential applications in the inhibition of certain enzymes and receptors involved in inflammatory responses and cellular signaling pathways.
The synthesis of Sodium 1,2-oxazol-3-ylmethanesulfinate involves meticulous chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the oxazole scaffold, followed by the introduction of the sulfinate functionality. Advanced synthetic methodologies are employed to ensure high yields and purity, which are critical for pharmaceutical applications.
One of the most compelling aspects of Sodium 1,2-oxazol-3-ylmethanesulfinate is its role as a building block in the creation of novel therapeutic agents. Researchers have utilized this compound to develop molecules with enhanced pharmacological properties. For instance, derivatives of this compound have shown promise in preclinical studies as potential treatments for conditions such as cancer and neurodegenerative diseases.
The oxazole ring is particularly noteworthy for its stability and compatibility with various functional groups, making it an ideal candidate for medicinal chemistry applications. The sulfinate group further enhances its utility by providing a site for selective modifications. These characteristics have led to increased interest in exploring its potential in drug discovery.
Evidence from recent scientific literature suggests that Sodium 1,2-oxazol-3-ylmethanesulfinate may play a crucial role in developing next-generation therapeutics. For example, researchers have investigated its interactions with proteins involved in cell proliferation and apoptosis. The findings from these studies have provided valuable insights into its mechanism of action and potential therapeutic benefits.
The pharmaceutical industry continues to invest heavily in research aimed at uncovering new applications for compounds like Sodium 1,2-oxazol-3-ylmethanesulfinate. This interest is driven by the need for innovative solutions to address unmet medical needs. The compound's unique properties make it a promising candidate for further exploration in both academic and industrial settings.
In conclusion, Sodium 1,2-oxazol-3-ylmethanesulfinate (CAS No. 1531114-52-9) represents a significant advancement in chemical pharmaceuticals. Its structural features and reactivity make it an invaluable tool for researchers developing new drugs and therapeutic strategies. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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